Cefepime hydrochloride, also known as Maxipime or Cefepime HCl, is a fourth-generation cephalosporin antibiotic. [, , , , , ] Cephalosporins are a class of β-lactam antibiotics that are widely used in the treatment of bacterial infections. [, , ] Cefepime hydrochloride is a zwitterionic compound with a molecular formula of C19H24ClN6O5S2·2HCl·H2O. [] Cefepime hydrochloride is recognized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other cephalosporins. [, , , , ] In scientific research, cefepime hydrochloride is utilized in various applications, including stability and compatibility studies, analytical method development, and investigations into its interactions with biological systems. [, , , , , , ]
Synthesis Analysis
The synthesis of cefepime hydrochloride generally involves a multistep process starting from 7-aminocephalosporanic acid (7-ACA). [, , ]
Step 1: Protection of 7-ACA: The carboxylic acid and amino groups of 7-ACA are protected using hexamethyldisilazane (HMDS) and iodotrimethylsilane (TMSI) in cyclohexane. [, ]
Step 2: Formation of Quaternary Ammonium Salt Intermediate: N-methylpyrrolidine (NMP) is reacted with iodotrimethylsilane to form a quaternary ammonium salt intermediate. [, ]
Step 3: Synthesis of 7-MPCA: The quaternary ammonium salt intermediate is added to the protected 7-ACA solution, leading to the synthesis of (6R,7R)-7-amino-3-[(1-methyl-1-pyrrolidinio)methyl]ceph-3-em-4-carboxylate monohydriodide (7-MPCA). [, ]
Step 4: N-Acylation: 7-MPCA is reacted with an active ester, ainothiazoly loximate mercaptobenzothiazoler active ester (AE active esters), in the presence of a phase transfer catalyst in an organic phase to carry out an N-acylating reaction. [, ]
Step 5: Salification: The product from the N-acylation reaction is salified to obtain cefepime hydrochloride. []
Molecular Structure Analysis
Cefepime hydrochloride is a zwitterionic compound with a complex molecular structure containing multiple functional groups. [, , ]
β-lactam Ring: The core of the molecule is a β-lactam ring, a four-membered cyclic amide, which is crucial for its antibacterial activity. [, , ]
Aminothiazole Ring: A substituted aminothiazole ring is attached to the β-lactam ring, contributing to its extended spectrum of activity. [, , ]
Methoxyimino Group: A methoxyimino group is present on the aminothiazole ring, enhancing its stability against β-lactamases produced by bacteria. [, , ]
Quaternary Ammonium Group: A quaternary ammonium group is linked to the cephalosporin nucleus, increasing its ability to penetrate bacterial cell walls. [, ]
Mechanism of Action
Cefepime hydrochloride exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, , ]
Binding to Penicillin-Binding Proteins (PBPs): Cefepime hydrochloride binds to PBPs, which are enzymes involved in the final stages of peptidoglycan synthesis, a crucial component of bacterial cell walls. [, , ]
Inhibition of Transpeptidation: The binding of cefepime hydrochloride to PBPs inhibits the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains and disrupting cell wall integrity. [, , ]
Cell Lysis: The disruption of cell wall integrity leads to bacterial cell lysis and death. [, , ]
Physical and Chemical Properties Analysis
Appearance: It is a white to pale yellow crystalline powder. [, , ]
Solubility: It is freely soluble in water. [, ]
Bulk Density: Cefepime hydrochloride crystals used in pharmaceutical formulations have a bulk density between 0.3 to 0.5 g/cm3. []
pH: Aqueous solutions of cefepime hydrochloride have a pH between 4.0 and 6.0. []
Stability: Cefepime hydrochloride exhibits varying stability depending on the environmental conditions, such as temperature and the presence of other substances. [, , ]
Applications
Stability and Compatibility Studies: Researchers investigate the stability of cefepime hydrochloride in various solutions and under different storage conditions to determine its shelf life and compatibility with other medications. [, , , , ] This information is crucial for ensuring the safety and efficacy of pharmaceutical formulations.
Analytical Method Development: Scientists develop and validate analytical methods, such as HPLC and spectrophotometry, to accurately quantify cefepime hydrochloride in pharmaceutical preparations and biological samples. [, , , , , , , ] These methods are essential for quality control and pharmacokinetic studies.
Interaction Studies: Researchers investigate the interactions of cefepime hydrochloride with biological systems, including its binding to serum albumin and its effects on lysozyme. [, ] These studies provide insights into its pharmacokinetic behavior and potential interactions with other drugs.
Environmental Analysis: Cefepime hydrochloride is studied for its presence and fate in environmental matrices, such as water and soil, to assess its potential impact on ecosystems. []
Related Compounds
L-arginine
Compound Description: L-arginine is an α-amino acid commonly used as an excipient in pharmaceutical formulations. In the context of cefepime hydrochloride sterile powder for injection, L-arginine acts as an auxiliary material to improve the mixing uniformity and packaging uniformity of the final product. [] This is due to its similar bulk density to cefepime hydrochloride crystals. []
L-lysine
Compound Description: L-lysine is another α-amino acid often employed in pharmaceutical formulations. Similar to L-arginine, it is incorporated as an auxiliary material in cefepime hydrochloride compositions for injection. [] Its inclusion, alongside L-arginine, helps maintain the pH of the composition between 4.0 and 6.0, contributing to the long-term stability of the formulation. []
Amikacin Sulfate
Compound Description: Amikacin sulfate is an aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative bacteria. It is often used in combination with cefepime hydrochloride in parenteral dosage forms. [, ]
Sulbactam Sodium
Compound Description: Sulbactam sodium is a β-lactamase inhibitor often combined with β-lactam antibiotics like cefepime hydrochloride to overcome bacterial resistance mechanisms. [, ]
Cefotaxime
Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic. It is structurally similar to cefepime hydrochloride, sharing the core β-lactam ring and several side chain features. Cefotaxime is used as a reference standard in the determination of high molecular polymers in cefepime hydrochloride. []
Cefuroxime Axetil
Compound Description: Cefuroxime axetil is a second-generation cephalosporin antibiotic available as an oral prodrug. It shares the core β-lactam structure with cefepime hydrochloride. The photodegradation of cefuroxime axetil was studied alongside cefepime hydrochloride to understand the influence of solvents and metal ions on their stability. []
Ceftazidime
Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic. It shares structural similarities with cefepime hydrochloride, primarily the β-lactam ring and parts of the side chain. In a clinical setting, ceftazidime is often considered a comparable treatment option to cefepime hydrochloride for infections. []
Cefdinir
Compound Description: Cefdinir is a third-generation cephalosporin antibiotic. While it shares the core β-lactam structure with cefepime hydrochloride, its side chains differ. The development of a spectrophotometric method for determining cefdinir and cefepime hydrochloride in various matrices highlights their shared chemical reactivity. []
N-Methylpyrrolidine (NMP)
Compound Description: N-Methylpyrrolidine (NMP) is a cyclic amine that can be present as a residual solvent or degradation product in cefepime hydrochloride. [, , ] Regulatory limits exist for NMP content in cefepime hydrochloride due to potential toxicity. []
Compound Description: 7-MPCA is a key intermediate in the synthesis of cefepime hydrochloride. [, ] It possesses the core cephalosporin structure and serves as the precursor for attaching the specific side chain that distinguishes cefepime.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Curaxins are small molecules that simultaneously activate p53 and inhibit NF-κB without causing detectable genotoxicity. CBL0137 is a water soluble and metabolically stable curaxin that activates p53 with an EC50 value of 0.37 µM and inhibits NF-κB with an EC50 value of 0.47 µM. It functionally inactivates the facilitates chromatin transcription complex, driving the effects on p53 and NF-κB and promoting cancer cell death. CBL0137 has broad anticancer activity in mice when administered orally, eradicates drug-resistant cancer stem cells, and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer. CBL0137 (CBL-0137) activates p53 and inhibits NF-kB with EC50s of 0.37 μM and 0.47 μM in the cell-based p53 and NF-kB reporter assays, respectively. It also inhibits histone chaperone FACT (facilitates chromatin transcription complex).
CBP-93872 is a G2 checkpoint inhibitor. CBP-93872 specifically abrogates the DNA double-stranded break (DSB)-induced G2 checkpoint through inhibiting maintenance. CBP-93872 is an inhibitor of maintenance of the DSB-specific G2 checkpoint and thus might be a strong candidate as the basis for a drug that specifically sensitizes p53-mutated cancer cells to DSB-inducing DNA damage therapy.
Serine/Threonine Kinase Inhibitor CBP501 is a peptide with G2 checkpoint-abrogating activity. G2 checkpoint inhibitor CBP501 inhibits multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1, that phosphorylate serine 216 of the dual-specific phosphatase Cdc25C (cell division checkpoint 25 C); disruption of Cdc25C activity results in the inhibition of Cdc25C dephosphorylation of the mitotic cyclin-dependent kinase complex Cdc2/cyclin B, preventing entry into the mitotic phase of the cell cycle.
CBR-5884 is an inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. CBR-5884 inhibited de novo serine synthesis in cancer cells and was selectively toxic to cancer cell lines with high serine biosynthetic activity. Biochemical characterization of the inhibitor revealed that it was a noncompetitive inhibitor that showed a time-dependent onset of inhibition and disrupted the oligomerization state of PHGDH.
CBS-3595 is a potent and Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα -related Diseases. CBS-3595 displayed a superior profile regarding its anti-inflammatory effects. CBS-3595 features moderate inhibition of p38α MAPK and PDE-4 in the higher nanomolar range in combination with excellent kinetic properties and low plasma protein binding contributing to the outstanding results of the efficacy experiments performed in animal models and humans. The inhibition of TNFα release was achieved at dose levels and
systemic concentrations that were well below levels related to toxicity. CBS-3595 is considered as a candidate drug for the
treatment of diseases related to an overproduction of TNFα.
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.